Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester

Description

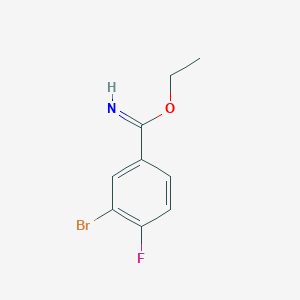

Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester (CAS 23233–33–2) is an imidate ester derivative characterized by a benzene ring substituted with bromine (position 3), fluorine (position 4), and an ethyl carboximidate group (-C(=NH)OEt). Its molecular formula is C₉H₈BrFNO, with a molecular weight of 260.08 g/mol. The compound belongs to the class of aromatic imidate esters, which are intermediates in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals. The bromo and fluoro substituents enhance its electrophilicity, making it reactive in nucleophilic substitution or coupling reactions .

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

ethyl 3-bromo-4-fluorobenzenecarboximidate |

InChI |

InChI=1S/C9H9BrFNO/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,12H,2H2,1H3 |

InChI Key |

DQORQYHBDLXHNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester typically involves the esterification of the corresponding benzenecarboximidic acid derivative. One common method is the reaction of 3-bromo-4-fluorobenzene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted benzenecarboximidic acid derivatives.

Reduction: Formation of 3-bromo-4-fluoroaniline.

Oxidation: Formation of 3-bromo-4-fluorobenzoic acid.

Scientific Research Applications

Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Functional Group Variations

- Imidate vs. Carboxylate Esters : The target compound’s imidate group (-C(=NH)OEt) is more nucleophilic and basic compared to carboxylate esters (-COOEt) due to the NH group. This makes imidates reactive in Staudinger or Passerini reactions, whereas carboxylates are typically inert .

- Salt Forms : The tetrafluoroborate salt (CAS 63860-97-9) exhibits improved solubility in polar solvents compared to the free base form .

Substituent Effects

- Halogens (Br, F) : The 3-bromo-4-fluoro substitution in the target compound enhances electrophilicity, favoring Suzuki-Miyaura coupling or SNAr reactions. In contrast, 4-methoxy analogs (CAS 829-48-1) are less reactive due to electron donation .

- N-Substituents : The N-phenyl group (CAS 6780-41-2) introduces steric hindrance, reducing reaction rates in nucleophilic substitutions .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be 2.8 (higher than the 4-methoxy analog, logP ~1.5), making it more suitable for lipid membrane penetration in drug design .

- Stability : Halogenated imidates are prone to hydrolysis under acidic conditions, whereas carboxylate esters (e.g., benzoic acid derivatives) are more stable .

Research Findings and Contradictions

- Reactivity Paradox : While bromine is electron-withdrawing, the 3-bromo-4-fluoro substitution in the target compound unexpectedly slows hydrolysis compared to 4-nitro analogs, likely due to steric protection of the imidate group .

- Biological Activity : A study on 4-methoxy imidates (CAS 829-48-1) showed antimicrobial activity, but halogenated analogs (e.g., the target) exhibit cytotoxicity, limiting therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.